7-Fluoro-1-methyl-1H-indole
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Overview
Description
7-Fluoro-1-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methyl-1H-indole typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of N-acylindole using reagents like trifluoromethyl hypofluorite (CF3OF) or Selectfluor. For instance, the reaction of 1-formyl-2-methylindole with trifluoromethyl hypofluorite can yield 2-methyl-3-fluoroindole .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Addition: The presence of the fluorine atom can influence nucleophilic addition reactions.
Common Reagents and Conditions:
Electrophilic Fluorination: Reagents like trifluoromethyl hypofluorite and Selectfluor are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various fluorinated indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Fluoro-1-methyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to various receptors, influencing biological activities. For example, fluorinated indole derivatives have shown inhibitory activity against influenza A virus and other pathogens by targeting viral enzymes and proteins .
Comparison with Similar Compounds
7-Fluoroindole: A closely related compound with similar fluorination but without the methyl group.
1-Methylindole: Lacks the fluorine atom but has the methyl group at the 1st position.
5-Fluoro-1-methyl-1H-indole: Another fluorinated indole derivative with the fluorine atom at the 5th position.
Uniqueness: 7-Fluoro-1-methyl-1H-indole stands out due to the combined presence of the fluorine atom and the methyl group, which enhances its chemical stability and biological activity. This unique combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8FN |
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Molecular Weight |
149.16 g/mol |
IUPAC Name |
7-fluoro-1-methylindole |
InChI |
InChI=1S/C9H8FN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3 |
InChI Key |
VAAIRJKWBIYNSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)F |
Origin of Product |
United States |
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